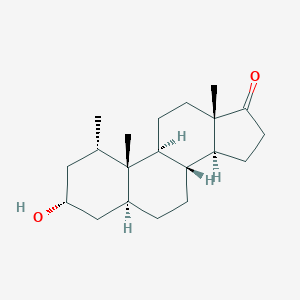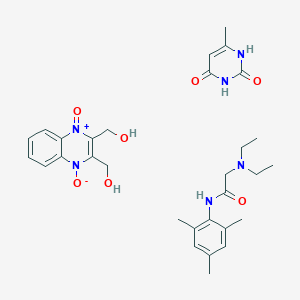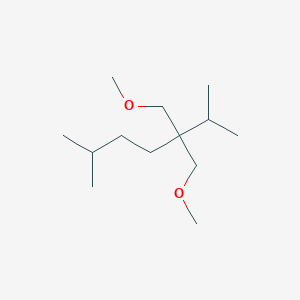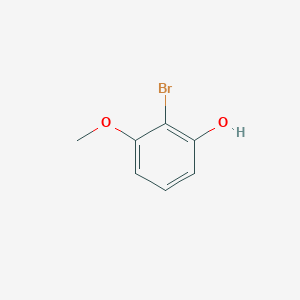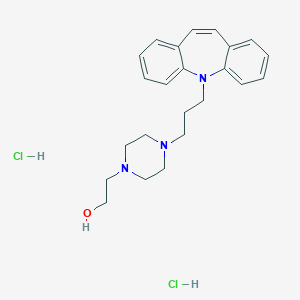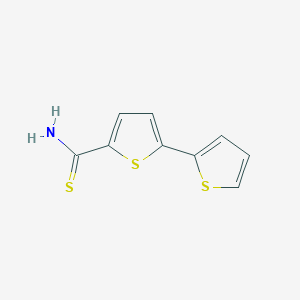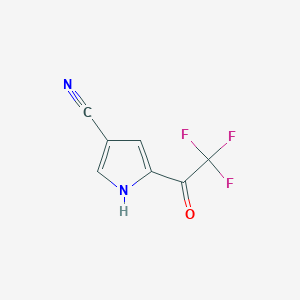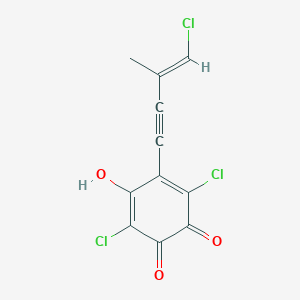
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione, also known as KAA-2, is a natural product isolated from the fungus Penicillium sp. KAA-2 has been found to possess a range of biological activities and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
Understanding Atmospheric Fates
The photochemical degradation of 1,4-unsaturated dicarbonyls, including variants similar to the compound , helps in understanding the fates of aromatic hydrocarbon species in the atmosphere. These compounds are products of aromatic photochemical oxidation, which has significant implications for atmospheric chemistry (Liu, Jeffries, & Sexton, 1999).
Oxidation of 1,4-Benzenediols
Synthesizing Cyclohexadiene-diones
The reaction of 1,4-benzenediols with benzyltrimethylammonium tribromide results in the formation of 2,5-cyclohexadiene-1,4-diones, a process crucial for synthesizing compounds like (E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione (Kajigaeshi, Morikawa, Fujisaki, Kakinami, & Nishihira, 1991).
Novel Synthesis Methods
Facile Synthesis Techniques
The Diels-Alder reaction utilizing 3-chloro-1-methoxybutadiene with 2,3-dimethoxy-2,5-cyclohexadiene-1,4-dione provides a novel and efficient synthesis route for β-halogenated polysubstituted naphthalene inhibitors, indicating a pathway for creating complex derivatives of cyclohexadiene-diones (Flynn & Nies, 1986).
Chemical Transformations
Exploring Chemical Reactivity
Annulation of 2-formyl-2-cyclohexenones with enamines results in the formation of various diones, demonstrating the reactivity and potential for transformation of cyclohexadiene-diones under specific conditions (Meyer, Brannon, Merritt, & Seebach, 1986).
Crystal Structure Studies
Structural Insights
The crystal structure of compounds like mer-Triaqua(chloranilato-O,O')chloroiron(III) pentahydrate offers insights into the monomeric iron(III) complex with dianion of chloranilic acid, a related compound, providing valuable information on the structural properties of similar compounds (Abrahams, Hoskins, & Robson, 1996).
Propiedades
Número CAS |
131651-40-6 |
|---|---|
Nombre del producto |
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione |
Fórmula molecular |
C11H5Cl3O3 |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
3,6-dichloro-4-[(E)-4-chloro-3-methylbut-3-en-1-ynyl]-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H5Cl3O3/c1-5(4-12)2-3-6-7(13)10(16)11(17)8(14)9(6)15/h4,15H,1H3/b5-4+ |
Clave InChI |
DHXRSIONKUJHQE-SNAWJCMRSA-N |
SMILES isomérico |
C/C(=C\Cl)/C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
SMILES |
CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
SMILES canónico |
CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
Sinónimos |
mycenon |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



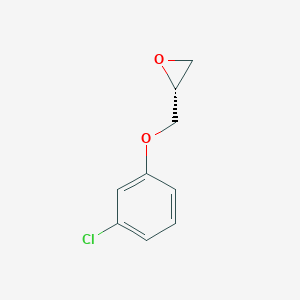
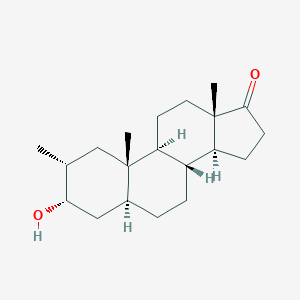

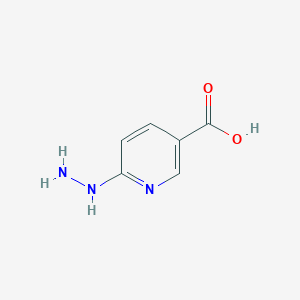
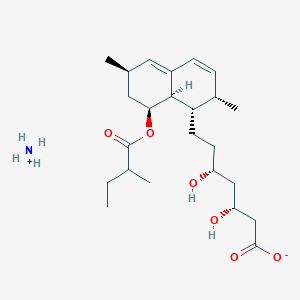
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
